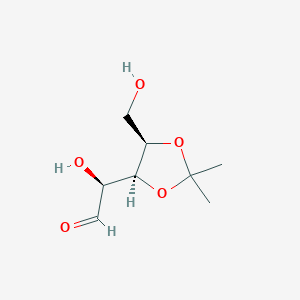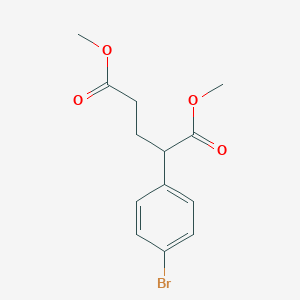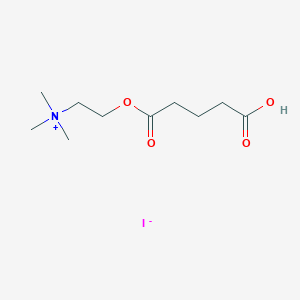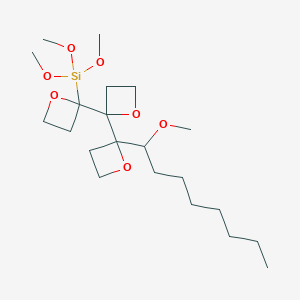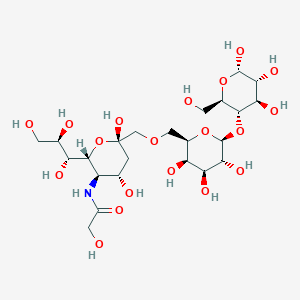
3'-(N-Glycolyl-a-neuraminosyl)lactose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-(N-Glycolyl-a-neuraminosyl)lactose is a carbohydrate compound synthesized from lactose, which is a disaccharide composed of glucose and galactose. This compound is formed by modifying the terminal hydroxyl group on the galactose moiety with glycolyl chloride . It has shown potential in inhibiting the growth of bacteria and fungi and is being explored as an anti-cancer drug candidate due to its ability to inhibit protein synthesis in cells .
準備方法
Synthetic Routes and Reaction Conditions: 3’-(N-Glycolyl-a-neuraminosyl)lactose is synthesized by modifying the terminal hydroxyl group on the galactose moiety of lactose with glycolyl chloride . The reaction typically involves the use of protective groups to ensure selective modification and may require specific catalysts to facilitate the reaction.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of 3’-(N-Glycolyl-a-neuraminosyl)lactose likely involves large-scale chemical reactors and purification processes to achieve high purity levels. The compound is usually produced for research purposes and is not intended for human or veterinary use .
化学反応の分析
Types of Reactions: 3’-(N-Glycolyl-a-neuraminosyl)lactose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycolyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Reagents like acyl chlorides or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycolyl derivatives, while substitution reactions can introduce various functional groups .
科学的研究の応用
3’-(N-Glycolyl-a-neuraminosyl)lactose has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex carbohydrates and glycosides.
Biology: Studied for its role in inhibiting bacterial and fungal growth.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit protein synthesis in cells.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
作用機序
The mechanism by which 3’-(N-Glycolyl-a-neuraminosyl)lactose exerts its effects involves the inhibition of protein synthesis in cells. This is achieved by interfering with the cellular machinery responsible for protein production. The compound targets specific molecular pathways and enzymes involved in protein synthesis, leading to the inhibition of bacterial and fungal growth and potential anti-cancer effects .
類似化合物との比較
N-Glycolylneuraminic acid: Another glycolyl-modified carbohydrate with similar biological activities.
N-Acetylneuraminic acid: A structurally related compound with different functional groups.
Lactose derivatives: Various modified lactose compounds with different biological and chemical properties.
Uniqueness: 3’-(N-Glycolyl-a-neuraminosyl)lactose is unique due to its specific glycolyl modification, which imparts distinct biological activities such as the inhibition of protein synthesis and potential anti-cancer properties .
特性
分子式 |
C23H41NO19 |
|---|---|
分子量 |
635.6 g/mol |
IUPAC名 |
N-[(2R,3R,4S,6S)-4,6-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-6-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxymethyl]oxan-3-yl]-2-hydroxyacetamide |
InChI |
InChI=1S/C23H41NO19/c25-2-8(29)13(31)20-12(24-11(30)4-27)7(28)1-23(38,43-20)6-39-5-10-14(32)15(33)18(36)22(41-10)42-19-9(3-26)40-21(37)17(35)16(19)34/h7-10,12-22,25-29,31-38H,1-6H2,(H,24,30)/t7-,8+,9+,10+,12+,13+,14-,15-,16+,17+,18+,19+,20+,21-,22-,23-/m0/s1 |
InChIキー |
QCAMDYBHIULYBR-CNMSYDHNSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H](O[C@@]1(COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)O)O)O)O)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O |
正規SMILES |
C1C(C(C(OC1(COCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O)C(C(CO)O)O)NC(=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



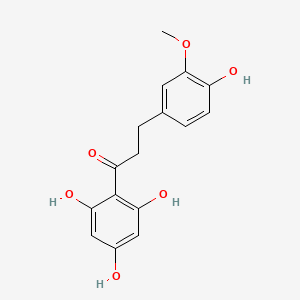
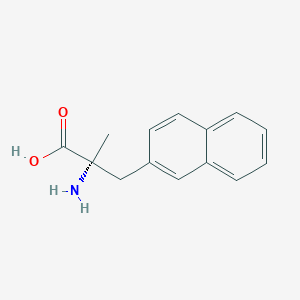

![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
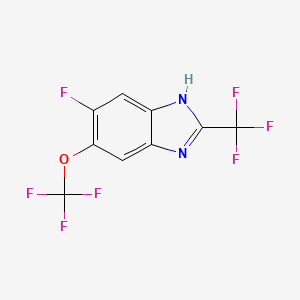

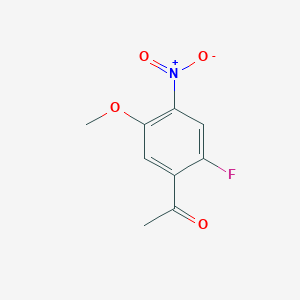
![4-{4-(4-Chlorophenyl)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-3-yl}butanoic acid bromide](/img/structure/B12851092.png)
